molecular formula C19H20N2O2 B5117257 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide

4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B5117257
M. Wt: 308.4 g/mol
InChI Key: FPDXFCZEPBJZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as MPCC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has also been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is that it has been found to have low toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. However, one limitation is that more research is needed to fully understand the mechanism of action and potential side effects of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide.

Future Directions

There are several future directions for research on 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One potential direction is to investigate the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other anti-cancer agents to enhance its effectiveness. Another potential direction is to explore the use of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, more research is needed to fully understand the mechanism of action of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide and its potential side effects.

Synthesis Methods

The synthesis of 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride and then with 3-(1-pyrrolidinylcarbonyl)aniline. The resulting product is then treated with hydrochloric acid to obtain 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide as a white crystalline powder.

Scientific Research Applications

4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-methyl-N-[3-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-7-9-15(10-8-14)18(22)20-17-6-4-5-16(13-17)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDXFCZEPBJZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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